molecular formula C14H20N2O4S B5118264 N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide

N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide

Cat. No. B5118264
M. Wt: 312.39 g/mol
InChI Key: LXFYEKIMUXUTJL-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as MPS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Scientific Research Applications

N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has a range of potential applications in scientific research, including its use as a tool for studying ion channels and their role in various physiological processes. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been found to be a potent blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the sensation of pain and heat. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been studied as a potential treatment for various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide works by blocking the TRPV1 ion channel, which is involved in the sensation of pain and heat. This channel is found in a range of tissues throughout the body, including the skin, nerves, and brain. By blocking this channel, N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide can reduce the sensation of pain and heat, making it a potential treatment for a range of conditions.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has a range of biochemical and physiological effects, including its ability to reduce pain and inflammation, regulate glucose metabolism, and protect against neurodegeneration. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide in lab experiments is its potency and specificity. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been found to be a highly potent blocker of the TRPV1 ion channel, making it a useful tool for studying the role of this channel in various physiological processes. However, one limitation of using N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide in lab experiments is its potential for off-target effects. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been found to interact with other ion channels and receptors, which may complicate its use in certain experiments.

Future Directions

There are a number of future directions for research on N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, including its potential as a treatment for various diseases, its use as a tool for studying ion channels and their role in various physiological processes, and its potential for off-target effects. Other areas of research may include the development of new synthesis methods for N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, the optimization of its potency and specificity, and the identification of new targets for this compound. Overall, N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide is a promising compound with a range of potential applications in scientific research.

Synthesis Methods

N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide can be synthesized using a number of different methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with pyrrolidine, followed by reduction with sodium borohydride. Other methods involve the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with propanoyl chloride, followed by reduction with sodium borohydride. The resulting compound is then purified using a range of techniques, including column chromatography and recrystallization.

properties

IUPAC Name

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-14(17)15-12-10-11(6-7-13(12)20-2)21(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFYEKIMUXUTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide

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